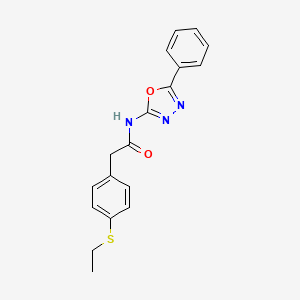

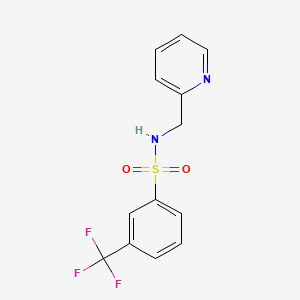

![molecular formula C24H21ClFN3O2S B2548402 3-(2-chlorobenzyl)-2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine CAS No. 860610-57-7](/img/structure/B2548402.png)

3-(2-chlorobenzyl)-2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

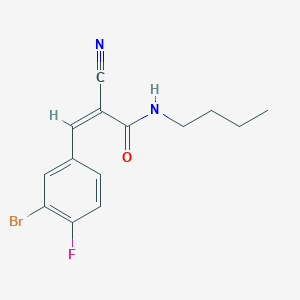

The compound "3-(2-chlorobenzyl)-2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine" is a derivative of quinazolinimine, a class of heterocyclic aromatic organic compounds. Quinazolinimines are known for their diverse biological activities and potential therapeutic applications. The structure of the compound suggests it contains a quinazolinimine core with methoxy, chlorobenzyl, and fluorobenzyl substituents, which could influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of quinazolinimines can be achieved through various methods. One approach involves the condensation of 1-amino-3,3-dimethyl-3,4-dihydronaphthalene-2-carbonitrile with chloroacetyl chloride, followed by cyclization to form a chloromethyl quinazolinone derivative. This intermediate can then react with nucleophiles to introduce different substituents into the quinazolinone framework . Another method for synthesizing quinazolinimines includes the reaction of phenylchloroimines with 2-aminobenzonitrile, which allows for the introduction of various substituents at the C2 and N3 positions of the quinazolinimine core . Additionally, the synthesis of quinazolinimines from 2-fluorobenzonitriles has been reported to proceed under catalyst-free conditions, using KO(t)Bu as a promotor and 2-aminopyridines or amidines as reaction partners .

Molecular Structure Analysis

Quinazolinimines have a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The molecular structure of quinazolinimines can be further analyzed by single-crystal X-ray structure determination, which provides detailed information about the arrangement of atoms and the geometry of the molecule . The presence of substituents such as chlorobenzyl and fluorobenzyl groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Quinazolinimines can participate in various chemical reactions due to their reactive imine functionality. The chloromethyl group present in some quinazolinone derivatives can act as an electrophile, reacting with nucleophiles to form new C-S bonds, leading to bis-quinazoline structures . The reactivity of quinazolinimines can also be exploited to introduce additional substituents at specific positions on the heterocyclic core, allowing for the generation of a diverse array of compounds with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinimines are influenced by their molecular structure. The presence of electron-donating methoxy groups and electron-withdrawing chloro and fluoro substituents can affect the compound's polarity, solubility, and stability. These properties are crucial for the compound's behavior in chemical reactions and its pharmacokinetic profile in biological systems. The synthesis methods described in the literature suggest that these compounds can be obtained in moderate to good yields, indicating that they have practical synthetic accessibility .

Applications De Recherche Scientifique

Synthesis and Characterization

Quinazolinone derivatives have garnered significant interest in scientific research due to their diverse biological activities and potential applications in medicinal chemistry. The compound , due to its structural similarities with quinazolinones, may share similar synthesis pathways and applications.

One method for synthesizing functionally substituted quinazolinones involves intramolecular electrophilic cyclization, leading to various derivatives with potential biological activities (N. Kut, M. Onysko, & V. Lendel, 2020). This process highlights the versatility of quinazolinones in generating complex molecules for further study.

Additionally, the reactions of chloroquinolines with sulfur nucleophiles have been explored to synthesize new quinoline derivatives, which emphasizes the role of sulfur-containing compounds in medicinal chemistry due to their antitumor and antimicrobial properties (I. Aleksanyan & L. Hambardzumyan, 2014).

Biological Activity and Potential Applications

Quinazolinone derivatives have been investigated for their anticancer activities. For example, amino- and sulfanyl-derivatives of benzoquinazolinones showed significant anticancer activity in cell line studies, demonstrating the potential of quinazolinone derivatives in cancer therapy (M. Nowak et al., 2015).

In the realm of enzyme inhibition, quinazolinone-based compounds have been shown to enhance the activity of α-amylase, indicating their potential use in therapeutic applications related to enzyme regulation (M. Abass, 2007).

Furthermore, the synthesis and biological evaluation of sulfur-containing quinazoline derivatives reveal their antifungal activities, presenting another avenue for the application of these compounds in treating fungal infections (Guang-Fang Xu et al., 2007).

Propriétés

IUPAC Name |

3-[(2-chlorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]-6,7-dimethoxyquinazolin-4-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClFN3O2S/c1-30-21-11-17-20(12-22(21)31-2)28-24(32-14-16-8-4-6-10-19(16)26)29(23(17)27)13-15-7-3-5-9-18(15)25/h3-12,27H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVYVLRQJRXRLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC=CC=C3F)CC4=CC=CC=C4Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorobenzyl)-2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[1-(2-Methylbenzyl)piperidin-4-yl]methyl}amino)quinoline-4-carboxylic acid](/img/structure/B2548319.png)

![(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548337.png)